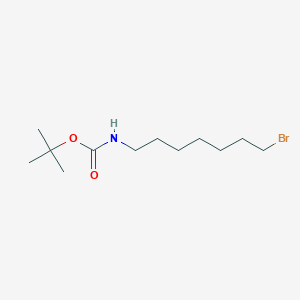

tert-Butyl (7-bromoheptyl)carbamate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoheptyl)carbamate typically involves the following steps :

Reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid: This step involves the reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid using borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0°C.

Bromination: The resulting product is then brominated using carbon tetrabromide and triphenylphosphine in THF at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-bromoheptyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or THF.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-dimethyl sulfide complex are used.

Major Products:

Substitution Reactions: The major products are the substituted carbamates, where the bromine atom is replaced by the nucleophile.

Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromoheptyl)carbamate involves its ability to undergo substitution and reduction reactions . The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted carbamates . These reactions are facilitated by the presence of polar solvents and appropriate reagents .

Comparison with Similar Compounds

tert-Butyl (7-bromoheptyl)carbamate can be compared with other similar compounds, such as :

- tert-Butyl (6-bromohexyl)carbamate

- tert-Butyl (8-bromooctyl)carbamate

- tert-Butyl (7-chloroheptyl)carbamate

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl (7-bromoheptyl)carbamate is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and its role in various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the chemical structure characterized by a tert-butyl group and a bromoheptyl chain attached to a carbamate functional group. The synthesis typically involves the bromination of heptyl derivatives followed by carbamate formation. The general synthetic route includes:

- Reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid using borane-dimethyl sulfide complex in tetrahydrofuran (THF).

- Bromination with carbon tetrabromide and triphenylphosphine in THF.

These methods yield this compound as an intermediate for further chemical transformations.

Biological Activity

The biological activity of this compound is primarily linked to its role in modulating signaling pathways and influencing cellular responses.

The compound acts through several mechanisms:

- Inhibition of T-cell Receptor Signaling : In studies involving T-cell models, this compound has been shown to induce degradation of ITK (Interleukin-2 inducible T-cell kinase), disrupting TCR signaling pathways. This can lead to downregulation of Th2-associated transcription factors, such as GATA-3, which are crucial in immune responses .

- Potential Anti-Cancer Activity : The compound's ability to overcome chemotherapy resistance in transformed T cells indicates its potential as an anti-cancer agent. In vivo studies demonstrated that co-treatment with vincristine significantly enhanced tumor suppression compared to vincristine alone, suggesting a synergistic effect .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- T-cell Models : In experiments with transformed T cells, treatment with this compound resulted in significant reductions in cell viability and proliferation, indicating its cytotoxic effects on malignant cells .

- Pharmacokinetics : A pharmacokinetic analysis revealed that after administration in murine models, the compound exhibited a half-life of approximately 1.9 hours, suggesting rapid metabolism but effective systemic exposure at therapeutic doses .

- Cytokine Modulation : The compound's influence on cytokine production was also noted, where it modulated levels of inflammatory markers associated with T-cell activation, potentially offering therapeutic avenues for inflammatory diseases .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(7-bromoheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBIPAHIGAUNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.